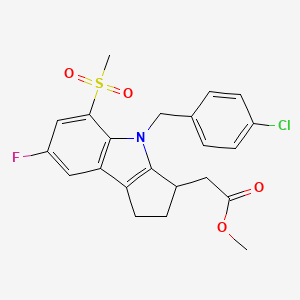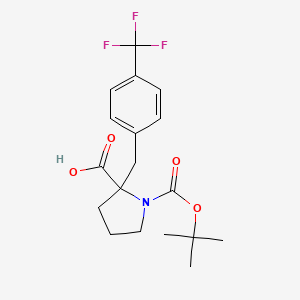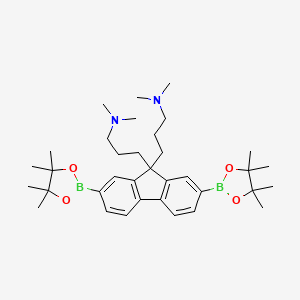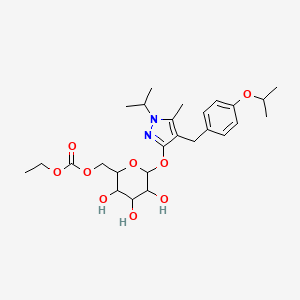
ethyl ((3,4,5-trihydroxy-6-((4-(4-isopropoxybenzyl)-1-isopropyl-5-methyl-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Remogliflozin etabonate is a pro-drug of remogliflozin, belonging to the gliflozin class of drugs. It is primarily used for the treatment of type 2 diabetes mellitus and non-alcoholic steatohepatitis (NASH). Remogliflozin etabonate works by inhibiting sodium-glucose co-transporter 2 (SGLT2), which is responsible for glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine .
准备方法
Synthetic Routes and Reaction Conditions
One of the improved processes for its preparation involves the formation of isopropyl alcohol solvate of remogliflozin etabonate . The reaction conditions typically include the use of solvents like ethyl acetate, methanol, and toluene, with formic acid or ammonia as catalysts .
Industrial Production Methods
Industrial production of remogliflozin etabonate follows a similar synthetic route but on a larger scale. The process involves the use of high-performance thin-layer chromatography (HPTLC) for the quantification and quality control of the compound . Forced degradation studies are also performed to ensure the stability of the compound under various conditions .
化学反应分析
Types of Reactions
Remogliflozin etabonate undergoes several types of chemical reactions, including:
Oxidation: The compound is susceptible to oxidative stress, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and other oxidizing agents are commonly used.
Reduction: Sodium borohydride and other reducing agents can be employed.
Substitution: Strong nucleophiles like sodium hydroxide are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various degradation products, which are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .
科学研究应用
Remogliflozin etabonate has a wide range of scientific research applications:
Chemistry: Used in the study of SGLT2 inhibitors and their chemical properties.
Biology: Investigated for its effects on glucose metabolism and insulin sensitivity.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus and NASH.
Industry: Employed in the development of new pharmaceutical formulations and quality control methods.
作用机制
Remogliflozin etabonate inhibits the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, which is responsible for glucose reabsorption. By blocking this transporter, the compound promotes the excretion of glucose through urine, thereby lowering blood glucose levels . The molecular targets include SGLT2 proteins, and the pathways involved are primarily related to glucose metabolism .
相似化合物的比较
Similar Compounds
- Dapagliflozin
- Canagliflozin
- Empagliflozin
Comparison
Remogliflozin etabonate is unique in its relatively short half-life, which may make it more effective when administered twice daily . It has been shown to have similar glycemic efficacy compared to dapagliflozin and pioglitazone . Additionally, remogliflozin etabonate is priced lower than other SGLT2 inhibitors, making it a cost-effective option for patients .
属性
IUPAC Name |
ethyl [3,4,5-trihydroxy-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxan-2-yl]methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O9/c1-7-33-26(32)34-13-20-21(29)22(30)23(31)25(36-20)37-24-19(16(6)28(27-24)14(2)3)12-17-8-10-18(11-9-17)35-15(4)5/h8-11,14-15,20-23,25,29-31H,7,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOCLDQAQNNEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC1C(C(C(C(O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(Bromomethyl)benzo[d]oxazole hydrobromide](/img/structure/B12508196.png)
![Calcium bis(9-{[4-(3,4-dihydroxy-5-{[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl}oxan-2-yl)-3-methylbut-2-enoyl]oxy}nonanoate) dihydrate](/img/structure/B12508203.png)
![Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12508218.png)
![19-amino-10-ethyl-10-hydroxy-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9-dione](/img/structure/B12508224.png)

![N-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B12508233.png)
![(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B12508234.png)
![(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B12508245.png)
![2-Methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenylboronic acid](/img/structure/B12508247.png)
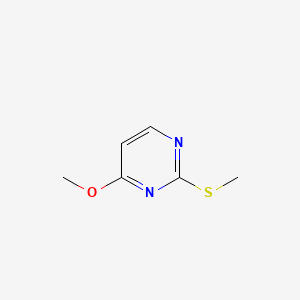
![3,5-dimethyl-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12508256.png)
